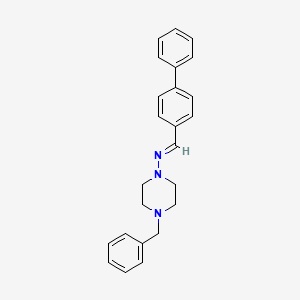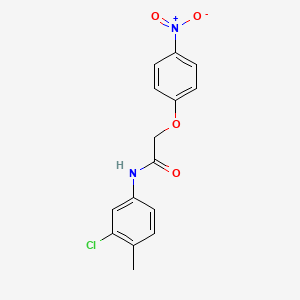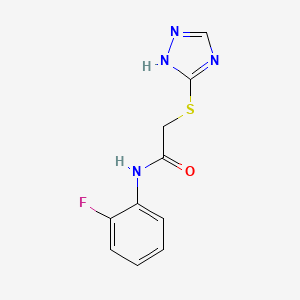
N-(2-fluorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group, a triazole ring, and a sulfanylacetamide moiety, which contribute to its diverse reactivity and functionality.
Preparation Methods
The synthesis of N-(2-fluorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with a nucleophile.
Attachment of the sulfanylacetamide moiety: This can be done through thiol-ene reactions or other suitable coupling reactions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
N-(2-fluorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
N-(2-fluorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features.
Industry: It finds applications in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and fluorophenyl group are known to interact with enzymes and receptors, modulating their activity. The sulfanylacetamide moiety can form covalent bonds with target proteins, leading to inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
When compared to other similar compounds, N-(2-fluorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:
- N-(2-chlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
- N-(2-bromophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
- N-(2-methylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
These compounds share the triazole and sulfanylacetamide moieties but differ in the substituents on the phenyl ring, which can significantly impact their reactivity and applications.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4OS/c11-7-3-1-2-4-8(7)14-9(16)5-17-10-12-6-13-15-10/h1-4,6H,5H2,(H,14,16)(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLKWFYEJKQMPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=NN2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(4-biphenylyloxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5540292.png)
![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5540295.png)
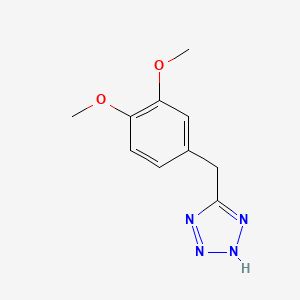
![N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide](/img/structure/B5540303.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5540310.png)
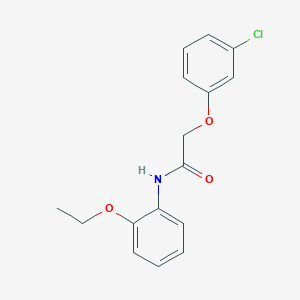
![(NE)-N-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine](/img/structure/B5540328.png)
![ethyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B5540335.png)
![N~1~,N~1~-dimethyl-N~2~-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-1-(3-methyl-2-thienyl)ethane-1,2-diamine](/img/structure/B5540354.png)
![(1S*,5R*)-3-benzoyl-N-benzyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5540363.png)
![6-Ethyl-9-(trifluoromethyl)-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16)-tetraene-13,15-dione](/img/structure/B5540364.png)
